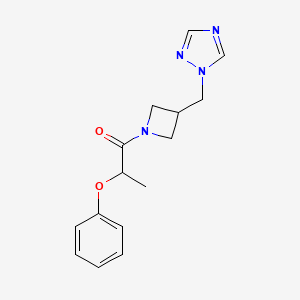
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-phenoxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound characterized by its unique structural motifs, including azetidine and triazole rings. These features are associated with significant biological activities, making this compound a subject of interest in medicinal chemistry.
Structural Characteristics
The compound exhibits the following structural features:
| Feature | Description |
|---|---|
| Azetidine Ring | A four-membered nitrogen-containing ring known for its biological activity. |
| Triazole Ring | A five-membered ring that enhances pharmacological properties, particularly in antifungal and anticancer applications. |
| Phenoxy Group | Contributes to the compound's lipophilicity and potential interactions with biological targets. |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The azetidine and triazole moieties are known to modulate enzyme activity, which can lead to antimicrobial and anticancer effects. Specifically, the triazole ring is recognized for its ability to inhibit cytochrome P450 enzymes in fungi, thereby exhibiting antifungal properties .
Antimicrobial Properties
Preliminary studies indicate that this compound demonstrates significant antimicrobial activity. The triazole component plays a crucial role in this activity by disrupting fungal cell metabolism.
Anticancer Potential
Research has suggested that compounds with similar structural features have shown promise in cancer therapy. The mechanism may involve the inhibition of specific cancer cell pathways or the induction of apoptosis in malignant cells.
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Study on Antifungal Activity : A study examining various triazole derivatives concluded that compounds featuring the triazole moiety effectively inhibited fungal growth by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis.
- Anticancer Activity Assessment : Another research effort focused on azetidine derivatives demonstrated their potential to inhibit tumor growth in vitro and in vivo, suggesting that structural modifications could enhance their efficacy against specific cancer types .
Research Applications
The compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a scaffold for designing new drugs targeting infections and cancers.
- Pharmaceutical Development : Potential for use as an intermediate in synthesizing more complex therapeutic agents.
Propiedades
IUPAC Name |
2-phenoxy-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-12(21-14-5-3-2-4-6-14)15(20)18-7-13(8-18)9-19-11-16-10-17-19/h2-6,10-13H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPHHQXDMTZJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CN2C=NC=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














